Undecyl trichloroacetate
Description
Contextualizing Trichloroacetate (B1195264) Esters in Modern Organic Chemistry
Trichloroacetate esters are a class of organic compounds derived from trichloroacetic acid, an analogue of acetic acid where three chlorine atoms replace the hydrogen atoms of the methyl group. wikipedia.org These esters are recognized in modern organic chemistry for their distinct reactivity, which is largely dictated by the presence of the trichloromethyl group.
The high electronegativity of the three chlorine atoms significantly enhances the electrophilic nature of the ester's carbonyl carbon. scbt.com This characteristic makes trichloroacetate esters valuable intermediates in organic synthesis, as they are highly susceptible to nucleophilic attack, facilitating reactions like hydrolysis and acylation. scbt.com In addition to their role in acylation, certain trichloroacetate esters, such as methyl trichloroacetate, serve as effective precursors for the generation of dichlorocarbene (B158193), a highly reactive intermediate used to synthesize gem-dichlorocyclopropanes from alkenes. enamine.net The synthesis of trichloroacetate esters can be achieved through standard esterification methods, such as the reaction of trichloroacetic acid with an appropriate alcohol. google.com Research has also explored transition-metal catalyzed reactions involving these esters, for instance, the addition of trichloroacetic acid esters to olefins catalyzed by ruthenium complexes. acs.org
Academic Significance of Long-Chain Aliphatic Esters in Advanced Chemical and Materials Research
Long-chain aliphatic esters are molecules that contain long, linear hydrocarbon segments and an ester functional group. They have garnered considerable academic interest, particularly in the fields of polymer chemistry and materials science, for their potential to create novel bio-based materials. d-nb.info
A primary focus of this research is the synthesis of linear aliphatic polyesters through the polycondensation of long-chain diacids and diols, which can often be sourced from renewable plant oils. d-nb.infoacs.org These polyesters are noteworthy because the long hydrocarbon segments can crystallize through van der Waals interactions, similar to polyethylene, which can result in materials with high melting points and desirable mechanical properties. d-nb.infoacs.org This allows for the development of all-aliphatic polyesters that possess dimensional stability and heat resistance without the need for aromatic components, which are common in traditional polyesters. acs.org
The properties of these materials make them suitable for a range of applications, including injection molding and film extrusion. d-nb.info Advanced characterization techniques, such as X-ray scattering and solid-state nuclear magnetic resonance (NMR), are employed to study the crystalline and supramolecular structure of these long-chain polyesters in molecular detail. acs.org Further research has investigated the use of long-chain aliphatic acids to modify cellulose, aiming to create plasticizer-free thermoplastic materials. mdpi.com The efficient synthesis of these esters is also a key research area, with studies focusing on the development of effective catalysts for the esterification of long-chain carboxylic acids and alcohols. rsc.org
Evolution of Research Trajectories Focused on Undecyl Trichloroacetate
The research trajectory for this compound has progressed from fundamental identification to its detection in specialized biological and chemical analyses. Initially, the compound was characterized by its basic chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₃H₂₃Cl₃O₂ |
| Molecular Weight | 317.680 g/mol |
| CAS Registry Number | 74339-49-4 |
| IUPAC Name | Undecyl 2,2,2-trichloroacetate |
Data sourced from NIST Chemistry WebBook. nist.gov
More advanced computed data provides further insight into its physicochemical profile.
| Property | Value | Unit |
| Octanol/Water Partition Coefficient (logPoct/wat) | 6.139 | |
| Water Solubility (log10WS) | -5.269 | mol/l |
| Normal Boiling Point (Tboil) | 600.15 | K |
| Enthalpy of Vaporization (ΔvapH°) | 60.1 | kJ/mol |
Data sourced from Cheméo. chemeo.com
The evolution of research has moved beyond this foundational data. A significant finding identified this compound as a specific metabolite in the roots of sunflower (Helianthus annuus L.) seedlings that had been treated with the fungus Trichoderma harzianum. researchgate.net This appearance suggests the compound may be involved in the plant's induced defense mechanisms against pathogens like Plasmopara halstedii. researchgate.net In a different context, this compound was identified using Gas Chromatography-Mass Spectrometry (GC-MS) in a study analyzing the chemical compounds formed from mixing alcoholic extracts of various medicinal plants. jmchemsci.com These findings mark a shift in the study of this compound from a simple chemical entity to a compound of interest in phytochemistry and plant pathology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74339-49-4 |
|---|---|
Molecular Formula |
C13H23Cl3O2 |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
undecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H23Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-18-12(17)13(14,15)16/h2-11H2,1H3 |
InChI Key |
ZKEYPXQCWNXAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of Undecyl Trichloroacetate
Hydrolytic and Solvolytic Pathways of the Ester Linkage
The ester linkage in undecyl trichloroacetate (B1195264) is susceptible to cleavage through hydrolysis and solvolysis, processes in which the solvent acts as a nucleophile. The rate and mechanism of these reactions are significantly influenced by the nature of the solvent, temperature, and the presence of catalysts.
Under neutral or acidic conditions, the hydrolysis of esters typically proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) or AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, respectively. In the case of undecyl trichloroacetate, the presence of the electron-withdrawing trichloromethyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by water. However, the bulky undecyl group can sterically hinder the approach of the nucleophile.
Solvolysis in other nucleophilic solvents, such as alcohols (alcoholysis), follows a similar mechanistic pathway. The rate of solvolysis is dependent on the nucleophilicity and steric bulk of the solvent molecule.
| Reaction Pathway | General Conditions | Key Intermediates | Products |
| Acid-Catalyzed Hydrolysis (AAC2) | Aqueous acid (e.g., H₂SO₄) | Protonated carbonyl, Tetrahedral intermediate | Trichloroacetic acid, Undecanol (B1663989) |
| Base-Catalyzed Hydrolysis (BAC2) | Aqueous base (e.g., NaOH) | Tetrahedral intermediate | Trichloroacetate salt, Undecanol |
| Neutral Hydrolysis | Water (slow) | Tetrahedral intermediate | Trichloroacetic acid, Undecanol |
| Alcoholysis | Alcohol, catalyst (acid or base) | Similar to hydrolysis | Trichloroacetic acid ester of the new alcohol, Undecanol |
Radical and Ionic Reactions Involving the Trichloroacetate Moiety
The trichloroacetate portion of the molecule is a focal point for a variety of radical and ionic reactions, primarily due to the presence of the three chlorine atoms and the carboxyl group.
Decarboxylation Mechanisms
The trichloroacetate group can undergo decarboxylation, the loss of carbon dioxide, through both radical and ionic pathways. The choice of pathway is often dictated by the reaction conditions, such as the presence of initiators or the nature of the solvent.
Radical Decarboxylation: This process is often initiated by photolysis or the use of a radical initiator. The reaction proceeds via the formation of a trichloromethyl radical (•CCl₃). This radical can then participate in various subsequent reactions. The generation of alkyl radicals from carboxylic acids can be achieved through photoredox catalysis, where the carboxylate is oxidized, leading to radical decarboxylation. mdpi.com
Ionic Decarboxylation: In the presence of a base, the trichloroacetate anion can be formed, which can then undergo decarboxylation to produce the trichloromethyl anion (⁻CCl₃). This anionic intermediate is a potent nucleophile and can react with various electrophiles. For instance, the decarboxylation of trichloroacetic acid in dimethyl sulfoxide (B87167) (DMSO) generates trichloromethyl anions that can be trapped by electrophiles. sigmaaldrich.com The reaction is believed to proceed through the formation of a relatively stable tertiary carbon anion under mild conditions. sigmaaldrich.com
| Decarboxylation Type | Initiation/Conditions | Key Intermediate | Potential Subsequent Reactions |
| Radical | Photolysis, Radical Initiators | Trichloromethyl radical (•CCl₃) | Radical addition, Atom transfer |
| Ionic | Base, Polar aprotic solvent | Trichloromethyl anion (⁻CCl₃) | Nucleophilic attack on electrophiles |
Halogen Exchange and Substitution Reactions
The chlorine atoms on the trichloroacetate moiety can be replaced by other halogens through halogen exchange reactions. These reactions are typically mediated by metal salts and are fundamental in organic synthesis for modifying the reactivity of organohalides. frontiersin.orgallrounder.ai The Finkelstein reaction, for example, involves the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone. allrounder.ai While specific examples with this compound are not prevalent, the principles of metal-catalyzed halogen exchange are applicable. frontiersin.org The reaction generally proceeds via nucleophilic substitution, where a halide ion from a metal salt displaces a halogen on the substrate. allrounder.ai
Furthermore, the trichloromethyl group can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups. These reactions often proceed through nucleophilic attack on the carbon atom.
Transformations of the Undecyl Aliphatic Chain
The long, saturated undecyl chain of this compound is generally less reactive than the ester and trichloroacetate functionalities. However, it can undergo transformations under specific conditions, particularly if unsaturation is introduced or if powerful oxidizing or reducing agents are employed.
Olefinic Functionalization and Addition Reactions
If the undecyl chain contains a double bond (i.e., undecenyl trichloroacetate), a wide range of functionalization and addition reactions become possible. These reactions are characteristic of alkenes and allow for the introduction of various functional groups onto the aliphatic chain.
Addition Reactions: The double bond can undergo addition reactions with reagents such as halogens (halogenation), hydrogen halides (hydrohalogenation), and water (hydration). The regioselectivity of these additions often follows Markovnikov's rule, although anti-Markovnikov addition can be achieved under specific conditions (e.g., radical addition of HBr). The conjugate addition of nucleophiles to α,β-unsaturated esters, known as the Michael addition, is a powerful tool for carbon-carbon bond formation. nih.gov
Metathesis: Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. google.com This can be used to alter the chain length or to introduce new functional groups.
Oxidation and Reduction Chemistry
Oxidation: The undecyl chain can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain, ultimately leading to the formation of carboxylic acids. libretexts.org The oxidation of long-chain α-olefins using environmentally friendly oxidants like hydrogen peroxide and oxygen has also been reported to yield carboxylic acids and esters. mdpi.comresearchgate.net The specific products of oxidation will depend on the strength of the oxidizing agent and the reaction conditions. The oxidation of esters with potassium permanganate in an acidic medium has been shown to be first order with respect to both the oxidant and the substrate. sphinxsai.comorientjchem.org
Reduction: The ester functionality of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol, yielding undecanol. Diisobutylaluminum hydride (DIBAL-H) is a more selective reducing agent that can reduce esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.comquora.com This allows for the controlled partial reduction of the ester group.
| Transformation | Reagent/Condition | Product(s) |
| Oxidation of Undecyl Chain | KMnO₄ (strong) | Carboxylic acids (chain cleavage) |
| Reduction of Ester | LiAlH₄ | Undecanol |
| Partial Reduction of Ester | DIBAL-H (low temp.) | Undecanal |
Participation in Multi-Component and Cascade Reactions
This compound, while a seemingly simple long-chain alkyl ester, possesses latent reactivity within its trichloroacetate group that enables its participation in complex chemical transformations such as multi-component and cascade reactions. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single operation. wikipedia.orgnih.govrsc.org The reactivity of this compound in such processes is primarily centered on the generation of the trichloromethyl radical (•CCl₃) or related radical species, which can initiate a sequence of bond-forming events. sci-hub.se
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This allows for the construction of intricate molecular architectures with high atom economy. 20.210.105 Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. nih.govrug.nl
The involvement of alkyl trichloroacetates, such as this compound, in these reactions often proceeds through a radical pathway. The trichloromethyl group can be readily converted into a trichloromethyl radical under various conditions, including the use of transition metal catalysts or radical initiators. sci-hub.se This highly reactive intermediate can then engage in a cascade of reactions, for instance, by adding to unsaturated bonds. numberanalytics.com
A notable example that illustrates the potential of this class of compounds in cascade reactions is the copper-catalyzed radical cyclization of allyl trichloroacetates. acs.org In this transformation, the trichloroacetate moiety serves as a precursor to a radical that initiates an intramolecular cyclization, leading to the formation of trichlorinated γ-lactones. This process involves the formation of multiple new bonds in a single, orchestrated sequence. While this specific example utilizes an allyl group, the underlying principle of radical generation from the trichloroacetate group is applicable to other systems, suggesting the potential for this compound to participate in analogous transformations where the undecyl chain could influence the reaction's outcome, for example, by imparting specific solubility properties or through steric effects.
The general mechanism for such a cascade involves the generation of the trichloromethyl radical, which then adds to the double bond of the allyl group. The resulting radical intermediate subsequently undergoes a 5-exo-trig cyclization to form a five-membered ring, followed by abstraction of a chlorine atom to yield the final lactone product. This sequence demonstrates the capacity of the trichloroacetate group to initiate a cascade of events leading to a significant increase in molecular complexity.
While specific, extensively documented examples of this compound in multi-component reactions are not prevalent in the literature, its structural features suggest potential applications. For instance, the trichloroacetate group could act as a radical initiator in a cascade sequence involving multiple other components, or the long undecyl chain could serve to direct the assembly of molecules in a particular steric or electronic fashion in a complex reaction mixture.
The following table details the reaction conditions and outcomes for the copper-catalyzed cyclization of a model allyl trichloroacetate, providing insight into the typical parameters for such cascade reactions.
| Entry | Allyl Trichloroacetate Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cinnamyl trichloroacetate | CuCl | Acetonitrile | 80 | 75 |
| 2 | Geranyl trichloroacetate | CuBr | Benzene | 80 | 68 |
| 3 | Neryl trichloroacetate | CuCl/Bipyridine | Dichloroethane | 80 | 72 |
This table is illustrative and based on typical conditions for copper-catalyzed radical cyclizations of allyl trichloroacetates.
The exploration of this compound in such reactions remains an area with potential for new discoveries in the synthesis of complex organic molecules.
Applications in Advanced Materials Science and Polymer Chemistry
Integration in Polymer Synthesis and Modification
The structure of undecyl trichloroacetate (B1195264) allows for its integration into polymerization processes, where it can influence the architecture and properties of the resulting macromolecules. This is particularly relevant in controlled polymerization techniques that aim to produce polymers with predetermined molecular weights and low polydispersity.
Undecyl trichloroacetate is well-suited to act as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined structures. cmu.eduwikipedia.org The process relies on the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst. wikipedia.org The initiator molecule, typically an alkyl halide, provides the initial radical and becomes one of the end-groups of the final polymer chain. cmu.edugoogle.com
The trichloroacetate group in this compound contains activated carbon-halogen bonds that can be reversibly cleaved by a catalyst complex (e.g., a copper-ligand complex) to generate a radical. This radical then initiates the polymerization of vinyl monomers. wikipedia.org The long undecyl chain becomes covalently bonded to the polymer, imparting specific properties such as hydrophobicity or facilitating solubility in nonpolar media. The use of such functional initiators is a key strategy in ATRP for producing polymers with specific end-group functionalities. cmu.edu
Different types of initiators are used in ATRP, each offering different initiation efficiencies and suitability for various monomers. The effectiveness of an initiator is determined by factors such as bond dissociation energy and the stability of the generated radical.
Table 1: Comparison of Typical Initiators for Atom Transfer Radical Polymerization (ATRP)
| Initiator Type | Example Compound | Key Features | Typical Monomers |
|---|---|---|---|
| Benzylic Halides | Ethyl α-bromophenylacetate | Fast initiation, good for styrenes and acrylates. | Styrene, Methyl Methacrylate (MMA) |
| α-Haloesters | Ethyl 2-bromoisobutyrate | Highly efficient, widely used for a variety of monomers. | Acrylates, Methacrylates, Styrene |
| α-Haloketones | 2-Bromoacetophenone | Effective for specific monomer systems. | Methacrylates |
| Haloacetates | This compound (Theoretical) | Provides an alkyl tail for hydrophobicity; suitable for surface anchoring. | Methacrylates, Acrylates |
Polymer grafting is a powerful technique for modifying the properties of surfaces by covalently attaching polymer chains. nih.gov The "grafting from" approach, also known as surface-initiated polymerization (SIP), involves immobilizing an initiator on a substrate and then growing the polymer chains directly from the surface. cmu.edunih.gov This method allows for the formation of dense, uniform polymer layers known as polymer brushes. cmu.edu
This compound is an ideal candidate for SIP, specifically for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). nih.govnih.gov The undecyl chain can be used to anchor the molecule to a substrate, leaving the trichloroacetate headgroup exposed on the surface. These immobilized headgroups then act as initiation sites for the polymerization of monomers from the surrounding solution. cmu.edu This process enables precise control over the thickness, density, and composition of the grafted polymer film, allowing for the tailoring of surface properties like wettability, biocompatibility, and adhesion. cmu.educmu.edu The versatility of SI-ATRP has made it a popular method for creating functional surfaces for a wide range of applications, from biomedical devices to advanced coatings. nih.govupc.edunih.gov
Surface Science and Interface Engineering Applications
The amphiphilic structure of this compound, with its distinct polar head and nonpolar tail, makes it a candidate for applications in surface science, particularly in the formation of highly ordered molecular layers that can dictate the properties of an interface.
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. rsc.org The formation is typically driven by the affinity of a specific "headgroup" for the substrate and the van der Waals interactions between adjacent long alkyl "tails". The undecyl group of this compound serves as the alkyl tail, promoting the ordered packing of the molecules into a dense film. rsc.org
While alkanethiols on gold and silanes on oxide surfaces are the most studied SAM systems, the principle can be extended to other headgroup-substrate combinations. nih.govacs.org The trichloroacetate headgroup can interact with various substrates through dipole-dipole or other specific interactions, leading to the formation of a stable monolayer. The properties of the resulting surface are then determined by the densely packed undecyl chains, typically rendering the surface hydrophobic and acting as a barrier. rsc.org The ability to create well-defined organic surfaces is crucial for applications in corrosion protection, lubrication, and patterning. pnas.org
Table 2: Common Headgroups for Self-Assembled Monolayer (SAM) Formation
| Headgroup | Typical Substrate | Bonding Interaction | Primary Application |
|---|---|---|---|
| Thiol (-SH) | Gold (Au), Silver (Ag), Copper (Cu) | Covalent Metal-S Bond | Electronics, Biosensors, Nanopatterning |
| Trichlorosilane (-SiCl₃) | Silicon Dioxide (SiO₂), Glass, Mica | Covalent Si-O-Substrate Bond | Surface Passivation, Hydrophobization |
| Carboxylic Acid (-COOH) | Aluminum Oxide (Al₂O₃), Silver (Ag) | Coordinate Bond | Adhesion Promotion, Bioconjugation |
| Phosphonate (-PO₃H₂) | Metal Oxides (TiO₂, Ta₂O₅) | Covalent M-O-P Bond | Corrosion Inhibition, Biomedical Implants |
Functionalized surfaces, such as SAMs, can serve as templates for the controlled assembly of more complex nanostructures. nih.gov For example, a monolayer can be designed to present specific chemical functionalities that direct the attachment of nanoparticles or biomolecules to precise locations. This bottom-up approach is central to nanofabrication.
A SAM formed from this compound could be chemically modified post-assembly. For instance, the terminal group could be converted into a moiety capable of anchoring DNA strands. These surface-bound DNA strands can then act as recognition sites, directing the assembly of nanoparticles functionalized with complementary DNA sequences through a process of hybridization. nih.govmdpi.com This DNA-directed assembly allows for the creation of highly ordered nanoparticle arrays with programmable arrangements and spacings, which is of interest for applications in plasmonics, nanoelectronics, and biosensing. rsc.org The stability and organization of the underlying SAM are critical for the fidelity of the final assembled structure. nih.gov
Development of Functional Coatings and Responsive Materials
By combining surface-initiated polymerization with monomers that have specific functionalities, it is possible to create coatings that are not merely passive layers but actively functional materials. This includes coatings that can respond to external stimuli, known as "smart" or "responsive" materials. researchgate.netacs.org
Using this compound as a surface-anchored initiator for SI-ATRP, polymer brushes can be grown that change their properties in response to environmental triggers like temperature, pH, or light. researchgate.net For example, by polymerizing N-isopropylacrylamide, a thermoresponsive polymer brush can be created. Below a certain temperature, the brush is hydrophilic and swollen with water, while above it, the brush collapses and becomes hydrophobic. researchgate.net Similarly, polymers containing acidic or basic groups can be used to create pH-responsive surfaces.
This ability to graft responsive polymers onto a surface opens up a vast range of applications. mdpi.com These include the creation of anti-fouling surfaces that can release contaminants on demand bohrium.com, surfaces for controlling cell adhesion and detachment, and functional coatings for microfluidic devices and sensors. rsc.org The initial step of anchoring a robust initiator layer, for which this compound is a suitable candidate, is fundamental to the performance of these advanced materials.
Materials for Molecular Separation, Adsorption, and Storage
Currently, there is a notable lack of publicly available scientific literature detailing the direct application of this compound in the development of materials for molecular separation, adsorption, and storage. The specific combination of its long alkyl chain and trichloroacetate group has not been extensively explored for creating porous materials, sorbents, or molecular storage frameworks.
However, the fundamental properties of the molecule suggest theoretical possibilities. The long undecyl chain could, in principle, be incorporated into larger molecular assemblies to create hydrophobic regions within a material, which might be selective for the adsorption of nonpolar molecules. The trichloroacetate group, being a bulky and electron-withdrawing moiety, could influence the packing of polymer chains or the formation of porous structures, potentially creating specific pore sizes or functionalities that could be exploited for molecular separation.
Despite these theoretical considerations, it is important to underscore that no concrete research has been published to validate these potential applications for this compound itself. Future research may yet uncover roles for this compound in these fields, but as of now, it remains an underexplored area.
Contributions to Nanomaterial Fabrication and Functionalization
A significant application of a derivative of this compound has been demonstrated in the field of nanotribology, specifically in the fabrication of functionalized surfaces with tailored frictional properties. Research has utilized a closely related compound, (1-trichlorosilyl undecyl) trichloroacetate , to create self-assembled monolayers (SAMs) on silicon substrates. soton.ac.ukresearchgate.net This derivative incorporates a trichlorosilyl (B107488) group at the end of the undecyl chain, which acts as an anchor, allowing the molecule to covalently bond to the silicon surface.
The process involves the creation of a dual-component gradient monolayer film. soton.ac.uk This film is composed of the (1-trichlorosilyl undecyl) trichloroacetate and another silane, such as octadecyltrichlorosilane (B89594) (OTS). soton.ac.ukresearchgate.net By controlling the deposition of these two components, a surface with a gradient of chemical functionality and, consequently, a gradient of frictional properties can be achieved.
The this compound moiety plays a crucial role in defining the surface properties of these nanofilms. The long undecyl chain contributes to the formation of a densely packed, ordered monolayer, while the bulky trichloroacetate head group influences the interfacial interactions. soton.ac.uk Dry sliding tests conducted with a ball-on-plate microtribometer have shown that these gradient SAM films exhibit excellent lubricating performance, leading to a significant reduction in friction compared to an unmodified silicon substrate. soton.ac.uk
The ability to create such precisely controlled functional surfaces at the nanoscale is a key aspect of modern nanomaterial fabrication. The use of this compound derivatives in this context highlights the potential of this class of compounds in developing advanced materials with specific and tunable surface properties for applications in microelectronics, microelectromechanical systems (MEMS), and other areas where friction and wear at the nanoscale are critical considerations.
| Parameter | Description | Reference |
| Application | Lubrication and friction reduction at the nanoscale | soton.ac.uk |
| Material | Dual-component gradient self-assembled monolayer (SAM) film | soton.ac.ukresearchgate.net |
| Substrate | Silicon | soton.ac.uk |
| Key Compound | (1-trichlorosilyl undecyl) trichloroacetate | soton.ac.ukresearchgate.net |
| Function of Undecyl Chain | Forms a densely packed, ordered monolayer | soton.ac.uk |
| Function of Trichloroacetate Group | Influences interfacial interactions and frictional properties | soton.ac.uk |
| Performance | Significant reduction in friction compared to bare silicon | soton.ac.uk |
Catalytic Roles and Research
Undecyl Trichloroacetate (B1195264) as a Catalyst or Catalyst Precursor
Undecyl trichloroacetate can be considered a precursor for catalytic applications, primarily through the generation of dichlorocarbene (B158193) or the trichloromethyl anion. The thermal or base-catalyzed decomposition of the trichloroacetate ester can lead to the formation of these highly reactive intermediates, which can then participate in various chemical transformations. For instance, the improved synthesis of dichlorocarbene from ethyl trichloroacetate has been documented, highlighting the role of trichloroacetate esters as precursors. acs.org
In some contexts, the entire ester molecule may participate in a catalytic cycle. For example, in Atom Transfer Radical Polymerization (ATRP), alkyl halides act as initiators, and the ester group can influence the solubility and compatibility of the initiator with the monomer and solvent system. While not a catalyst in the traditional sense, it is a crucial component that is regenerated during the catalytic cycle.
Heterogeneous Catalysis Utilizing Trichloroacetate Derivatives (e.g., silica-supported systems)
To enhance stability, reusability, and ease of separation, trichloroacetate derivatives are often immobilized on solid supports, creating heterogeneous catalysts. Silica is a common support material due to its high surface area, mechanical stability, and porous nature. nih.govrsc.orgresearchgate.netrsc.org
Researchers have developed solid heterogeneous catalysts by supporting lanthanum trichloroacetate and iron trichloroacetate on silica. nih.govrsc.orgresearchgate.netrsc.orgglobalauthorid.comrsc.orgresearchgate.net These catalysts have proven effective in various organic syntheses, such as the one-pot, solvent-free synthesis of 2,4,5-triarylimidazoles and hexahydroquinoline-3-carboxamides. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net The key benefits of these silica-supported systems include their water compatibility, reusability, high product yields, mild reaction conditions, and environmentally friendly nature. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net The preparation of these catalysts is often straightforward and cost-effective. nih.govresearchgate.netrsc.org
Table 1: Examples of Heterogeneous Catalysis with Silica-Supported Trichloroacetate Derivatives
| Catalyst | Application | Key Advantages |
|---|---|---|
| Silica-supported Lanthanum Trichloroacetate | Synthesis of 2,4,5-triarylimidazoles | Water compatible, reusable, high yield, solvent-free. nih.govresearchgate.netrsc.org |
| Silica-supported Iron Trichloroacetate | Synthesis of hexahydroquinoline-3-carboxamides | Reusable, high yield, mild and solvent-free conditions. rsc.orgrsc.orgresearchgate.net |
Mechanistic Investigations of Trichloroacetate-Mediated Catalytic Cycles
The mechanisms of trichloroacetate-mediated reactions often involve the generation of reactive intermediates. The decomposition of trichloroacetic acid or its salts can fuel chemical reaction cycles that are coupled to mechanical molecular-level processes. manchester.ac.uk For example, the base-catalyzed decomposition of trichloroacetic acid to chloroform (B151607) and carbon dioxide can drive the movement of a molecular shuttle. manchester.ac.uk
In other systems, the decarboxylation of trichloroacetate is a key step. acs.org This can be catalyzed by a base, and the rate can be finely tuned by altering the solvent or the nature of the catalyst. acs.org The process generates a transient chloroform anion, which can then be protonated to continue the catalytic cycle. acs.org
Visible-light-driven copper-catalyzed dechlorination of trichloroacetic acid has also been studied, revealing the multiple roles of the copper catalyst in photoexcitation and substrate activation. researchgate.netnih.govacs.org Mechanistic studies, including deuterium (B1214612) incorporation, have helped to elucidate the reaction pathways and the source of hydrogen atoms in the final products. researchgate.netnih.govacs.org
Theoretical studies using Density Functional Theory (DFT) have investigated the decarboxylation of trichloroacetate, showing that the reaction may proceed through the initial hydration of the carboxylate followed by the loss of bicarbonate, rather than the direct formation of CO2. acs.org
Sustainable Catalytic Processes in Organic Transformations
Solvent-free reaction conditions are another hallmark of green chemistry, and trichloroacetate catalysts have been successfully employed in such systems. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net For instance, trichloroacetic acid has been used as a solid heterogeneous catalyst for the rapid, solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net
Furthermore, the development of catalytic systems that can operate in water is a significant step towards more sustainable chemistry. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net Water-compatible silica-supported iron and lanthanum trichloroacetates have been shown to be effective Lewis acid catalysts, offering a greener alternative to traditional catalysts that require anhydrous organic solvents. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgresearchgate.net In some applications, Atom Transfer Radical Reactions (ATRR) using a Cu(I)Br catalytic system with trichloroacetic acid derivatives have been highlighted as an efficient and cost-effective methodology that aligns with green chemistry principles. ffhdj.com
Implementation in Flow Chemistry and Microfluidic Reactor Systems
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and ease of automation. mdpi.comnoelresearchgroup.com Trichloroacetate-mediated reactions have been successfully adapted to flow chemistry setups.
A notable example is the decarboxylative trichloromethylation of aromatic aldehydes. organic-chemistry.org By using a continuous flow reactor, the synthesis of 2,2,2-trichloromethylcarbinols from sodium trichloroacetate can be scaled up safely. organic-chemistry.org The flow setup prevents reaction runaway and uncontrolled degassing of carbon dioxide, which can be hazardous in large-scale batch reactions. organic-chemistry.org
Microfluidic reactors, which are a type of flow reactor with micrometer-sized channels, offer even greater control over reaction conditions. researchgate.netnih.govscispace.comucl.ac.uk While specific examples detailing the use of this compound in microfluidic systems are not prevalent, the principles of flow chemistry and the successful implementation of other trichloroacetate reactions suggest that such applications are feasible. researchgate.netnih.gov The use of microfluidic platforms allows for high conversion rates in a single pass and is well-suited for the rapid screening and optimization of reaction parameters. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of undecyl trichloroacetate (B1195264). nist.govnist.gov This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC, the compound is vaporized and passed through a capillary column, where it separates from other components based on its boiling point and affinity for the column's stationary phase. The retention index (RI), a key parameter in GC, helps in the preliminary identification of compounds. gcms.cz For undecyl trichloroacetate, retention indices have been determined on different types of columns, which aids in developing robust analytical methods. nist.gov
Following separation by GC, the molecule enters the mass spectrometer. Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. nist.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. This fragmentation pattern provides definitive structural information, allowing for unambiguous identification of this compound even in complex matrices. nih.govnih.gov The NIST Mass Spectrometry Data Center provides reference mass spectrum data for this compound, which can be used for library matching and confirmation. nist.gov
| Parameter | Value | Column Type | Conditions |
|---|---|---|---|
| Kovats' Retention Index | 1871 | Non-polar | Isothermal |
| Van Den Dool and Kratz RI | 2263 | Polar | Temperature ramp |
Spectroscopic Investigations for Structural Elucidation and Reaction Monitoring (e.g., FTIR, NMR, UV-Vis Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The presence of the trichloromethyl group and the long alkyl chain also gives rise to characteristic absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C=O Stretch (Ester) | ~1750 | Very Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the protons of the undecyl chain, with a characteristic downfield shift for the methylene (B1212753) (-CH₂-) group directly attached to the ester oxygen.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. Key diagnostic signals would include those for the carbonyl carbon, the CCl₃ carbon, the carbon attached to the ester oxygen, and the various carbons of the long alkyl chain. nih.govspectrabase.com
| Atom | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| H | -CH₃ (terminal) | ~0.9 | ~14 |
| H | -(CH₂)₉- (bulk chain) | 1.2 - 1.7 | 22 - 32 |
| H | -O-CH₂- | ~4.3 | ~68 |
| C | -C=O | - | ~162 |
| C | -CCl₃ | - | ~92 |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound lacks an extensive system of conjugated π-bonds, which are the typical chromophores that absorb light in the 200-800 nm range. uobabylon.edu.iqutoronto.ca The only potential electronic transition is the n → π* transition of the carbonyl group, which occurs at a wavelength below the standard measurement range (<220 nm). youtube.com Consequently, this compound is not expected to show significant absorbance in a conventional UV-Vis spectrum.
Advanced Microscopy for Material Morphology and Surface Analysis (e.g., TEM, SEM)
Advanced microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology, topography, and structure of materials at the micro- and nanoscale. mpg.de These methods are most commonly applied to solid materials, including polymers, nanomaterials, and biological samples, to visualize features like crystalline structure, grain boundaries, and surface texture. researchgate.netfrontiersin.org
For a simple, non-polymeric organic molecule like this compound, which exists as an oil or a low-melting point solid, SEM and TEM are not standard characterization techniques. The compound does not possess the organized, solid-state morphological features that these methods are designed to investigate. Therefore, there is a lack of reported research utilizing these microscopy techniques for the direct analysis of this compound.
Thermal Analysis and Surface Area Characterization (e.g., TGA, BET, EDX)
Thermal Gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. While no specific TGA data for this compound is readily available, a hypothetical analysis would show a stable mass up to the compound's boiling point, followed by a sharp mass loss corresponding to vaporization and eventual thermal decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis: The BET method is a standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas on its surface. This analysis is exclusively applicable to porous solids. As this compound is a non-porous liquid or waxy solid, BET analysis is not a relevant characterization technique.
Energy-Dispersive X-ray Spectroscopy (EDX): EDX, often coupled with SEM, is an elemental analysis technique. nih.gov It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when it is bombarded by an electron beam. researchgate.net For a pure sample of this compound (C₁₃H₂₃Cl₃O₂), an EDX spectrum would show prominent peaks corresponding to carbon, oxygen, and chlorine, confirming the presence of these key elements and allowing for a semi-quantitative assessment of their relative abundance.
Theoretical and Computational Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations, often using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), are standard practice for elucidating the three-dimensional structure and electronic characteristics of molecules. These studies provide insights into bond lengths, bond angles, and the distribution of electron density, which governs the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity and kinetic stability. spirochem.com For undecyl trichloroacetate (B1195264), such specific computational data, including optimized geometry and electronic property tables, are not available in the reviewed literature.
Reaction Mechanism Predictions and Transition State Analysis (e.g., Density Functional Theory)
Density Functional Theory is a principal tool for predicting the pathways of chemical reactions. chalcogen.roacs.org By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely mechanism for a given reaction. acs.org This includes identifying the rate-determining steps and understanding the influence of catalysts. While reactions involving the trichloroacetate group are studied computationally, for example in decarboxylation or dechlorination reactions, specific transition state analyses for reactions directly involving undecyl trichloroacetate were not found. acs.orgresearchgate.net
Molecular Dynamics Simulations for Interfacial Phenomena and Material Interactions
Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a view of dynamic processes such as interactions at interfaces or the formation of self-assembled structures. semanticscholar.org These simulations are valuable for understanding how molecules like this compound might interact with surfaces, solvents, or other materials. rsc.org This is particularly relevant for applications where interfacial properties are important. A search for MD simulations specifically modeling this compound yielded no results, precluding any discussion or data on its simulated interfacial behavior.
Predictive Modeling for Catalyst Design and Optimization
Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. dicp.ac.cn These approaches can involve screening potential catalysts based on calculated properties or using machine learning models trained on reaction data to predict catalyst performance. epa.govyukiozaki.cominnovareacademics.in This accelerates the discovery of new, more efficient catalysts. As there are no specific computationally studied reactions for this compound that would require a catalyst, there is consequently no literature on predictive modeling for catalyst design in this context.
Future Research Directions and Emerging Challenges
Expanding Synthetic Scope and Achieving Enhanced Selectivity
The synthetic utility of undecyl trichloroacetate (B1195264) is an area that warrants significant investigation. The trichloroacetate group is a versatile functional handle, and its reactions can be tailored to achieve high levels of selectivity.
Future research should focus on:
Catalytic Transformations: Developing novel catalytic systems for the selective transformation of the trichloroacetate moiety. This includes exploring transition-metal-catalyzed cross-coupling reactions, where the C-Cl bonds of the trichloromethyl group could be selectively activated.
Stereoselective Reactions: Investigating stereoselective reactions at the carbon atom adjacent to the ester oxygen. The long undecyl chain may exert unique steric or electronic effects that could be exploited to control stereochemistry in reactions such as aldol (B89426) additions or Michael reactions after conversion to a suitable enolate.
Functional Group Interconversion: Devising new methods for the efficient and selective conversion of the trichloroacetate group into other valuable functional groups. This could involve reductive or oxidative transformations that proceed with high chemoselectivity, leaving the long alkyl chain intact.
An emerging challenge in this area is the selective activation of one C-Cl bond over the others in the trichloromethyl group, which, if achieved, could open up new avenues for stepwise functionalization.
Table 1: Potential Catalytic Systems for Enhanced Selectivity
| Catalytic Approach | Target Transformation | Potential Advantages |
|---|---|---|
| Palladium-catalyzed Cross-Coupling | Selective C-C or C-heteroatom bond formation | High functional group tolerance, well-established methodologies. |
| Chiral Lewis Acid Catalysis | Asymmetric synthesis involving the ester group | Access to enantiomerically enriched products. |
| Photocatalysis | Radical-mediated functionalization | Mild reaction conditions, novel reactivity patterns. |
Exploration of Novel Applications in Niche Technologies
The unique combination of a lipophilic undecyl chain and a reactive trichloroacetate headgroup suggests that undecyl trichloroacetate could find applications in several niche technologies.
Potential areas for exploration include:
Materials Science: Investigating its use as a precursor for functional polymers. The trichloroacetate group could serve as an initiator for certain types of polymerization or be incorporated as a pendant group that can be post-functionalized. The long alkyl chain could impart desirable properties such as hydrophobicity or self-assembly characteristics.
Surface Modification: Exploring its potential as a surface-modifying agent. The undecyl chain could facilitate the formation of self-assembled monolayers (SAMs) on various substrates, with the trichloroacetate group available for subsequent chemical reactions to anchor other molecules.
Agrochemicals: While the herbicidal properties of sodium trichloroacetate are known, the long alkyl chain in this compound might modulate its biological activity and environmental fate, warranting investigation into its potential as a controlled-release herbicide or fungicide.
A significant challenge will be to understand how the molecular structure of this compound dictates its performance in these applications and to tailor its properties accordingly.
Advancements in Sustainable and Environmentally Benign Chemical Processes
Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. mdpi.comsumdu.edu.uanih.govnih.govmdpi.com
Key research areas include:
Green Synthesis Routes: Developing synthetic methods that utilize renewable starting materials, employ greener solvents, and minimize waste generation. This could involve enzymatic esterification of trichloroacetic acid with undecanol (B1663989) or the use of solid acid catalysts that can be easily recovered and reused.
Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. For instance, catalytic additions to undecyl acrylate (B77674) could be an atom-economical alternative to traditional esterification.
Biodegradability Studies: Assessing the environmental fate and biodegradability of this compound to ensure that its application does not lead to persistent organic pollutants. The long alkyl chain may render it more susceptible to microbial degradation than smaller chloro-organic compounds.
The primary challenge is to develop processes that are not only environmentally friendly but also economically viable for potential industrial applications.
Table 2: Green Chemistry Metrics for this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Research Goal |
|---|---|---|
| Prevention | Minimize byproduct formation in esterification. | Develop high-yield, selective catalytic processes. |
| Atom Economy | Maximize incorporation of starting material atoms. | Explore addition reactions as alternatives to condensation. |
| Use of Renewable Feedstocks | Source undecanol from biorenewable sources. | Investigate bio-based synthesis of long-chain alcohols. |
| Design for Degradation | Ensure the compound does not persist in the environment. | Conduct thorough biodegradability and ecotoxicity studies. |
Deeper Understanding of Complex Reaction Systems and Interfacial Chemistry
The amphiphilic nature of this compound, with its long nonpolar tail and polar headgroup, suggests that it may exhibit interesting behavior in complex reaction systems and at interfaces.
Future research should aim to:
Micellar Catalysis: Investigate the potential of this compound to form micelles in aqueous or polar organic media and to act as a phase-transfer catalyst or a nanoreactor for chemical reactions.
Interfacial Phenomena: Study the adsorption and orientation of this compound at liquid-liquid and liquid-solid interfaces. mdpi.com This knowledge is crucial for its potential applications in emulsification, corrosion inhibition, and surface modification.
Reaction Kinetics and Mechanisms: Perform detailed kinetic studies of its reactions to elucidate the underlying mechanisms. This includes understanding the role of the long alkyl chain in influencing reaction rates and pathways.
A key challenge will be the use of advanced analytical techniques to probe the behavior of this compound in these complex environments.
Bridging Theoretical and Experimental Research in this compound Chemistry
Computational chemistry can play a pivotal role in guiding experimental research and providing a deeper understanding of the properties and reactivity of this compound. nih.govacs.orgresearchgate.net
Future research directions include:
Molecular Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the electronic structure, spectroscopic properties, and reaction energetics of this compound. nih.govacs.orgresearchgate.net This can help in predicting its reactivity and designing new reactions.
Molecular Dynamics Simulations: Performing molecular dynamics (MD) simulations to study the conformational dynamics of the undecyl chain and the behavior of this compound molecules in bulk solution and at interfaces. This can provide insights into its self-assembly properties and its role in modifying surface properties.
Predictive Toxicology: Employing computational models to predict the potential toxicity and environmental impact of this compound, thereby guiding the design of safer and more sustainable alternatives.
The main challenge lies in developing accurate and efficient computational models that can capture the complexity of this molecule and its interactions with its environment, and in validating the computational predictions with experimental data.
Q & A
Q. What methodologies validate the absence of genotoxic impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
